(2E)-3-(dimethylamino)-1-(1-methyl-1H-indol-3-yl)prop-2-en-1-one
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Overview
Description
(2E)-3-(dimethylamino)-1-(1-methyl-1H-indol-3-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of indole derivatives Indole compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(dimethylamino)-1-(1-methyl-1H-indol-3-yl)prop-2-en-1-one can be achieved through various synthetic routes. One common method involves the condensation of 1-methyl-1H-indole-3-carbaldehyde with dimethylamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(dimethylamino)-1-(1-methyl-1H-indol-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, or cellular processes.
Medicine: The compound’s structural features suggest potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It may be utilized in the development of new materials, dyes, or agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(dimethylamino)-1-(1-methyl-1H-indol-3-yl)prop-2-en-1-one depends on its specific biological target. For instance, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting catalytic activity. Alternatively, if it functions as a receptor agonist or antagonist, it may interact with receptor proteins, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one: Lacks the methyl group on the indole ring, which may affect its chemical and biological properties.
(2E)-3-(dimethylamino)-1-(2-methyl-1H-indol-3-yl)prop-2-en-1-one: Features a methyl group at a different position on the indole ring, potentially altering its reactivity and activity.
(2E)-3-(dimethylamino)-1-(1-methyl-2H-indol-3-yl)prop-2-en-1-one: Contains a different isomer of the indole ring, which may influence its stability and interactions.
Uniqueness
(2E)-3-(dimethylamino)-1-(1-methyl-1H-indol-3-yl)prop-2-en-1-one is unique due to its specific substitution pattern on the indole ring and the presence of the dimethylamino group. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H16N2O |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
(E)-3-(dimethylamino)-1-(1-methylindol-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C14H16N2O/c1-15(2)9-8-14(17)12-10-16(3)13-7-5-4-6-11(12)13/h4-10H,1-3H3/b9-8+ |
InChI Key |
ZSNYWDOXZZLBJS-CMDGGOBGSA-N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)/C=C/N(C)C |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C=CN(C)C |
Origin of Product |
United States |
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